1-(2-Bromophenyl)-5-methyl-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-7-6-10(12)13-14(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNWMZXFZGFBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 1 2 Bromophenyl 5 Methyl 1h Pyrazol 3 Amine
Historical Development of Synthetic Approaches to Pyrazole-3-amines
The history of pyrazole (B372694) synthesis is rooted in the late 19th century with the discovery of the Knorr pyrazole synthesis, a cyclocondensation reaction between 1,3-dicarbonyl compounds and hydrazines. rsc.orgasianpubs.org This fundamental reaction laid the groundwork for heterocyclic chemistry for decades. The synthesis of aminopyrazoles, a key subclass, was first explored in the early 20th century as chemists investigated various azole derivatives. patsnap.com
Historically, the most common and enduring method for synthesizing 3- and 5-aminopyrazoles involves the condensation of a hydrazine (B178648) with a 1,3-dielectrophilic synthon where one of the electrophilic centers is a nitrile group. organic-chemistry.orgarkat-usa.org The two primary precursors for this approach have been β-ketonitriles and α,β-unsaturated nitriles. organic-chemistry.orgarkat-usa.org The reaction with β-ketonitriles proceeds through the initial formation of a hydrazone at the keto group, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, leading to cyclization and formation of the aminopyrazole ring. nih.gov This classical approach has remained a mainstay due to its reliability and the accessibility of the required starting materials. nih.gov Early methods often required harsh conditions, such as prolonged heating in solvents like ethanol (B145695) or acetic acid, but they established the fundamental disconnection approach for accessing the aminopyrazole core. organic-chemistry.orggoogle.com
Classical Cyclocondensation Reactions for Pyrazole Ring Formation
Classical methods for forming the pyrazole ring are dominated by cyclocondensation reactions, where a binucleophile (a hydrazine derivative) reacts with a 1,3-dielectrophile to form the five-membered ring.
To synthesize the target molecule, the key structural feature required is the pyrazol-3-amine moiety with a methyl group at the 5-position. The classical and most versatile strategy to achieve this substitution pattern is the reaction of a hydrazine with 3-oxobutanenitrile (acetoacetonitrile). nih.gov
The mechanism involves two key steps:
Hydrazone Formation: The hydrazine derivative first reacts with the ketone carbonyl of the β-ketonitrile to form a hydrazone intermediate.
Cyclization: The terminal nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the carbon of the nitrile group. Subsequent tautomerization yields the aromatic 5-methyl-1H-pyrazol-3-amine ring system. nih.gov
This method is highly effective for producing the desired regioisomer. The reaction of the hydrazine with the ketone is generally faster than with the nitrile, directing the initial condensation and subsequent cyclization to form the 3-amino-5-methyl substitution pattern. nih.gov Another classical, though less common, approach involves the use of α,β-unsaturated nitriles that possess a suitable leaving group, such as a thioether or alkoxy group, at the β-position. organic-chemistry.org The reaction proceeds via an initial Michael addition of the hydrazine, followed by cyclization onto the nitrile and elimination of the leaving group to yield the aminopyrazole. organic-chemistry.org
In the context of classical synthesis, the most direct method for introducing the 2-bromophenyl group at the N1 position of the pyrazole ring is to use the corresponding substituted hydrazine as a starting material. researchgate.net For the target compound, this requires (2-bromophenyl)hydrazine. This compound can be synthesized from 2-bromoaniline (B46623) via a diazotization reaction, followed by reduction. patsnap.comgoogle.com
Table 1: Comparison of Classical vs. Microwave-Assisted Synthesis of Aminopyrazoles
| Parameter | Classical Method (Thermal Heating) | Microwave-Assisted Method |
| Reaction Time | Several hours | 15-20 minutes |
| Energy Input | Conventional heating, often prolonged | Direct, efficient heating via dielectric loss |
| Solvent Usage | Often requires higher boiling point solvents | Can use less solvent or lower boiling point solvents |
| Yields | Moderate to good | Often improved yields |
| Regioselectivity | Can be influenced by thermodynamics | Can be kinetically controlled, sometimes altering regioselectivity organic-chemistry.org |
Modern Catalytic and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and access novel chemical space. These approaches offer powerful alternatives to classical condensation reactions.
A significant modern alternative to using (2-bromophenyl)hydrazine directly is to form the pyrazole ring first and then introduce the aryl group via a transition metal-catalyzed cross-coupling reaction. This strategy involves the N-arylation of a pre-synthesized 5-methyl-1H-pyrazol-3-amine (or a protected version). Two of the most prominent methods for C-N bond formation are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). researchgate.netnih.govmdpi.com
Ullmann Condensation: This classical cross-coupling method, traditionally requiring harsh conditions, has been modernized with the development of effective ligand systems. The N-arylation of pyrazoles can be achieved using a copper(I) salt (e.g., CuI) as a catalyst, a suitable ligand (such as a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃) to couple the pyrazole with a 2-bromoaryl halide, such as 1-bromo-2-iodobenzene. organic-chemistry.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly versatile method for N-arylation. It typically employs a palladium precatalyst (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, tBuBrettPhos) with a strong base (e.g., NaOt-Bu). researchgate.netnih.gov
A key challenge in the N-arylation of unsymmetrically substituted pyrazoles is regioselectivity. The pyrazole anion can be arylated at either the N1 or N2 position. nih.gov For 3(or 5)-substituted pyrazoles, arylation often favors the less sterically hindered N1 position, which would lead to the desired product. nih.gov However, the choice of catalyst, ligand, and reaction conditions can be tuned to control this selectivity. nih.gov
Table 2: Representative Catalyst Systems for N-Arylation of Pyrazoles
| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Typical Temperature |
| Ullmann | CuI | Diamine or Proline | K₂CO₃ / Cs₂CO₃ | Dioxane / Toluene (B28343) | 80-110 °C |
| Buchwald-Hartwig | Pd(OAc)₂ / Pd₂(dba)₃ | XPhos / tBuBrettPhos | NaOt-Bu / K₃PO₄ | Toluene / Dioxane | 80-110 °C |
The principles of green chemistry aim to reduce energy consumption and reaction times, goals which are often achieved through the use of alternative energy sources like microwave irradiation and ultrasound.
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate the rate of classical cyclocondensation reactions. The synthesis of aminopyrazoles from β-ketonitriles and hydrazines, which might take several hours under conventional reflux, can often be completed in a matter of minutes in a microwave reactor. organic-chemistry.org This acceleration is due to the efficient and direct heating of the polar reagents and solvents. In some cases, microwave assistance has also been shown to influence the regioselectivity of the reaction. organic-chemistry.org
Chemo- and Regioselectivity in Synthetic Pathways
The synthesis of 1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine, an unsymmetrically substituted pyrazole, presents significant challenges related to chemo- and regioselectivity. The classical and most direct route to the pyrazole core involves the condensation reaction between a hydrazine derivative, in this case, (2-bromophenyl)hydrazine, and a 1,3-dicarbonyl compound or a functional equivalent. urfu.rumdpi.com For the synthesis of a 3-aminopyrazole, a common precursor is a β-ketonitrile, such as acetoacetonitrile (3-oxobutanenitrile).
The reaction proceeds via a nucleophilic attack of the hydrazine onto the carbonyl carbons of the β-ketonitrile, followed by cyclization and dehydration. However, since both the hydrazine and the β-ketonitrile are unsymmetrical, the reaction can theoretically yield two distinct regioisomers: the desired this compound and the isomeric 1-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine. The major difficulty in such syntheses is that they can often suffer from poor regioselectivity, leading to the formation of multiple isomeric products. urfu.ru
The control of regioselectivity is dictated by the relative reactivity of the two electrophilic centers in the 1,3-dicarbonyl equivalent and the two nucleophilic nitrogen atoms in the substituted hydrazine. The reaction conditions, including solvent, temperature, and pH, play a crucial role in directing the outcome of the cyclization. urfu.runih.gov
Key Factors Influencing Regioselectivity:
pH Control: The pH of the reaction medium is a critical parameter. In acidic conditions, the carbonyl group is protonated, enhancing its electrophilicity. The initial nucleophilic attack of the hydrazine is often directed towards the more sterically accessible or electronically favorable carbonyl group. Subsequent reaction steps are then guided by this initial interaction. For the reaction between (2-bromophenyl)hydrazine and acetoacetonitrile, acidic catalysis can favor the attack of the more nucleophilic nitrogen of the hydrazine (the NH2 group) on the ketone carbonyl, leading to the desired 3-amino-5-methyl product after cyclization.
Solvent Effects: The choice of solvent can significantly influence the reaction pathway. Aprotic dipolar solvents have been shown to give better results in regioselectivity compared to protic solvents like ethanol. nih.gov Solvents can affect the tautomeric equilibrium of the β-ketonitrile and the reactivity of the hydrazine.
Temperature: Reaction temperature can also dictate the chemo- and regioselectivity of the conversion. urfu.ru Higher temperatures might provide the energy to overcome activation barriers for less favored pathways, potentially leading to a mixture of products. Conversely, lower temperatures might favor the thermodynamically more stable product.
Substituent Effects: The electronic nature of the substituent on the hydrazine (the 2-bromophenyl group) influences the nucleophilicity of the two nitrogen atoms. The electron-withdrawing effect of the bromine atom can modulate the reactivity, impacting the initial site of attack.
Research on related unsymmetrical pyrazoles has demonstrated that specific reaction conditions can be optimized to achieve high regioselectivity. For instance, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones showed high selectivity (98:2) in favor of one isomer when conducted in N,N-dimethylacetamide, whereas conventional conditions in ethanol resulted in equimolar mixtures. nih.gov While this example involves a fluorinated diketone, the underlying principle of solvent- and condition-dependent selectivity is broadly applicable. mdpi.comnih.gov
| Parameter | Effect on Synthesis of this compound | General Observation/Principle |
|---|---|---|
| Reaction pH | Acidic conditions can protonate the carbonyl group of the β-ketonitrile, directing the initial nucleophilic attack and favoring the formation of a specific regioisomer. | Acid and temperature effects can definitively rule the selectivity of condensations. urfu.ru |
| Solvent | Aprotic dipolar solvents (e.g., N,N-dimethylacetamide) may enhance regioselectivity compared to protic solvents (e.g., ethanol). | Cyclocondensation in aprotic dipolar solvents can yield better results than in protic solvents. nih.gov |
| Temperature | Lower temperatures may favor the thermodynamically preferred isomer, while higher temperatures could lead to mixed products. | Selectivity of conversions is dictated not only by reagent structure but also by temperature and catalysts. urfu.ru |
| Starting Materials | The use of a β-ketonitrile like acetoacetonitrile is crucial for introducing the C3-amine and C5-methyl groups. | The classical method for pyrazole synthesis involves the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.com |
Purification and Isolation Techniques in the Synthesis of this compound
The purification and isolation of the target compound, this compound, from the reaction mixture are critical steps to obtain a product of high purity. The crude product typically contains the desired pyrazole, the unreacted starting materials, the undesired regioisomer (1-(2-bromophenyl)-3-methyl-1H-pyrazol-5-amine), and other by-products. A multi-step purification strategy is often required.
Crystallization of Acid Addition Salts:
A highly effective method for purifying pyrazoles involves the formation of acid addition salts. google.comgoogle.com The basic nitrogen atoms of the pyrazole ring and the exocyclic amine group can react with acids to form salts, which often have different solubility properties compared to the free base and impurities.
The general procedure involves:
Dissolving the crude product mixture in a suitable organic solvent, such as acetone, ethanol, or isopropanol. google.com
Adding at least an equimolar amount of an inorganic mineral acid (e.g., hydrochloric acid, sulfuric acid) or an organic acid (e.g., p-toluenesulfonic acid). google.com
The resulting acid addition salt of the desired pyrazole precipitates out of the solution. The process can be promoted by cooling the solution. google.com
The salt is then isolated by filtration.
Finally, the pure pyrazole free base can be regenerated by treating the salt with a base (e.g., sodium hydroxide (B78521) solution) and extracting it with an organic solvent.
This technique is particularly useful for separating the target compound from non-basic impurities and can sometimes even help in separating regioisomers if their basicity and salt solubility differ significantly.
Recrystallization:
Standard recrystallization is a common and straightforward purification technique. The crude product is dissolved in a hot solvent or solvent mixture in which it is soluble at high temperatures but poorly soluble at low temperatures. Upon cooling, the pure compound crystallizes, leaving impurities behind in the solvent. The choice of solvent is critical and must be determined empirically. This method is most effective when the desired compound is the major component of the crude mixture.
Chromatographic Methods:
When crystallization techniques fail to provide adequate purity, particularly for separating closely related isomers, chromatography is employed.
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating organic compounds. A suitable solvent system (eluent) is chosen to allow for differential migration of the components of the mixture down the column. The separation is based on the different polarities of the desired product and the impurities.
Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. researchgate.net It can also be used for small-scale preparative separations.
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Acid Salt Crystallization | Formation of a crystalline salt by reacting the basic pyrazole with an acid, followed by isolation. google.comgoogle.com | Highly effective for removing non-basic impurities; can be scalable. | Requires an additional step to convert the salt back to the free base. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. ijcrt.org | Simple, cost-effective, and good for removing small amounts of impurities. | Less effective for separating regioisomers with similar solubility; potential for product loss. |
| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel) from a mobile phase. | Excellent for separating compounds with different polarities, including isomers. | Can be time-consuming, requires larger volumes of solvents, and may be less economical for large-scale production. |
Chemical Reactivity and Mechanistic Studies of 1 2 Bromophenyl 5 Methyl 1h Pyrazol 3 Amine
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. nih.govglobalresearchonline.net Its aromaticity and the presence of both a pyrrole-like nitrogen (N1, substituted in this case) and a pyridine-like nitrogen (N2) dictate its reactivity towards both electrophiles and nucleophiles. mdpi.comresearchgate.net
Electrophilic Aromatic Substitution on the Pyrazole Nucleus
The pyrazole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. globalresearchonline.netrrbdavc.org In substituted pyrazoles, these reactions typically occur at the C4 position, as electrophilic attack at the C3 or C5 positions would proceed through a highly unstable intermediate with a positive charge on an azomethine nitrogen. rrbdavc.org
For 1-(2-Bromophenyl)-5-methyl-1H-pyrazol-3-amine, the C4 position is further activated by the presence of two electron-donating groups: the strongly activating amino group at C3 and the weakly activating methyl group at C5. Consequently, electrophilic substitution is strongly directed to the C4 position. Common electrophilic substitution reactions applicable to the pyrazole ring are detailed in the table below. scribd.com
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Pyrazoles
| Reaction Type | Reagents | Electrophile | Typical Product |
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitropyrazole derivative |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid derivative |
| Halogenation | Br₂, N-Bromosuccinimide | Br⁺ | 4-Bromopyrazole derivative |
| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | 4-Formylpyrazole derivative |
| Diazonium Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | 4-Arylazo pyrazole derivative |
In the context of the target molecule, these reactions would yield the corresponding 4-substituted-1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine derivatives.
Nucleophilic Reactions on the Pyrazole Ring
The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic aromatic substitution unless the ring is substituted with potent electron-withdrawing groups. researchgate.net The presence of the electron-donating amino and methyl groups in this compound further deactivates the ring toward nucleophilic attack on its carbon atoms.
However, the pyridine-like N2 nitrogen atom possesses a lone pair of electrons and can act as a nucleophilic site. researchgate.net It can react with strong electrophiles, such as alkyl halides, potentially forming a pyrazolium (B1228807) salt. rrbdavc.org While the N1 position is already substituted with the 2-bromophenyl group, the N2 atom retains its basic and nucleophilic character. mdpi.com
Transformations Involving the 2-Bromophenyl Moiety
The 2-bromophenyl group is a key site for synthetic modification, primarily through reactions involving the carbon-bromine (C-Br) bond. This functionality makes the molecule an excellent substrate for modern cross-coupling chemistry.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, and aryl bromides are common starting materials for these transformations. acsgcipr.orgacs.org
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid or ester. researchgate.netorganic-chemistry.org The C-Br bond of this compound can be coupled with a wide variety of boronic acids to introduce new aryl, heteroaryl, alkenyl, or alkyl groups at the 2-position of the phenyl ring. rsc.orgrsc.orgnih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgrsc.org
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst System | Base | Product Type |
| ortho-Bromoaniline | Arylboronic acid | CataXCium A Pd G3 | K₂CO₃ | Biphenyl-2-amine derivative |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | Heteroarylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 3-(Heteroaryl)pyrazolo[1,5-a]pyrimidin-5-one |
| 4-Bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Phenyl-1H-pyrazole-5-carboxylate |
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org The 2-bromophenyl moiety of the title compound can be coupled with various primary or secondary amines or ammonia (B1221849) equivalents to form substituted diamine structures. acsgcipr.orglibretexts.orgmit.edu The reaction mechanism proceeds via oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org The choice of ligand is crucial for achieving high efficiency and broad substrate scope. wikipedia.orgnih.gov
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide Substrate | Amine | Catalyst System | Base | Product Type |
| Unprotected Bromo-1H-pyrazole | Aniline | tBuBrettPhos Pd precatalyst | LHMDS | N-Aryl-1H-pyrazol-amine |
| Aryl Bromide | Primary Alkylamine | Pd₂(dba)₃ / BrettPhos | NaOtBu | N-Alkyl-N-arylamine |
| Heteroaryl Bromide | Secondary Amine | [(CyPF-tBu)PdCl₂] | K₃PO₄ | N,N-Disubstituted heteroarylamine |
Other Reactions of the Carbon-Bromine Bond
Beyond Suzuki and Buchwald-Hartwig reactions, the C-Br bond can participate in a variety of other transformations. These include other palladium-catalyzed reactions such as the Heck reaction (with alkenes), Sonogashira reaction (with terminal alkynes), Stille coupling (with organostannanes), and cyanation (with cyanide salts). researchgate.net Additionally, the aryl bromide can be converted into an organometallic intermediate, such as an organolithium or Grignard reagent, by treatment with an appropriate metal. This intermediate can then react with a range of electrophiles to introduce different functional groups.
Reactivity of the Amino Group (–NH₂)
The exocyclic amino group at the C3 position of the pyrazole ring is a primary amine and exhibits characteristic nucleophilicity. mdpi.com In fact, computational studies on aminopyrazoles show that the major electron density is located at this exocyclic amino group, making it the most nucleophilic site. mdpi.com This functional group is a key handle for derivatization.
The reactivity of the amino group includes:
Acylation: It readily reacts with acylating agents like acid chlorides and anhydrides to form the corresponding amides. researchgate.net
Alkylation: The amine can be alkylated using alkyl halides, although controlling the degree of alkylation can be challenging. researchgate.net
Condensation Reactions: A particularly important reaction of 3-aminopyrazoles is their condensation with 1,3-dicarbonyl compounds or other 1,3-dielectrophiles. mdpi.com This reaction typically involves the exocyclic amino group and the adjacent N2 atom of the pyrazole ring acting as nucleophiles in a cyclocondensation, leading to the formation of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. mdpi.com
Formamidine (B1211174) Formation: Reaction with Vilsmeier-type reagents can lead to the formation of formamidines, which are versatile intermediates for synthesizing other fused heterocycles like pyrazolo[3,4-d]pyrimidines. mdpi.com
Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid. This diazonium intermediate can then be subjected to various substitution reactions (e.g., Sandmeyer reaction) to introduce a wide array of functional groups in place of the amino group.
Table 4: Common Reactions of the 3-Amino Group in Pyrazoles
| Reaction Type | Reagent(s) | Functional Group Transformation | Resulting Structure |
| Acylation | Acetyl Chloride (CH₃COCl) | -NH₂ → -NH-CO-CH₃ | N-(Pyrazol-3-yl)acetamide |
| Cyclocondensation | Acetylacetone (B45752) | -NH₂ + Pyrazole N2 react | Pyrazolo[1,5-a]pyrimidine (B1248293) |
| Diazotization / Sandmeyer | 1. NaNO₂, HCl2. CuCl | -NH₂ → -N₂⁺Cl⁻ → -Cl | 3-Chloropyrazole derivative |
Acylation, Alkylation, and Arylation Reactions
The presence of a primary amine group (-NH2) at the C3 position and the reactive nitrogen and carbon atoms within the pyrazole ring make this compound susceptible to acylation, alkylation, and arylation reactions. These transformations are fundamental for building more complex molecular architectures.
Acylation: The primary amine group is readily acylated by various agents such as acyl chlorides and anhydrides. This reaction typically proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. In the broader context of pyrazolone (B3327878) chemistry, selective C-acylation versus O-acylation is a known challenge, often controlled by reaction conditions. rsc.org For aminopyrazoles, N-acylation is generally favored. Studies on related heterocyclic systems, like 3-methyl-1-phenyl-pyrazol-5-one, demonstrate that using a base like calcium hydroxide (B78521) in an anhydrous solvent can selectively promote C-acylation at the C4 position. rsc.org While direct studies on this compound are specific, the principles of amine acylation are well-established. Novel heterocyclic compounds like 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones have been developed as highly selective acyl transfer reagents, showing remarkable recognition for primary amines in various substrates. nih.gov
Alkylation: Alkylation can occur at several nucleophilic sites, including the exocyclic amine and the pyrazole ring nitrogens. S-alkylation has been demonstrated in related pyrimidine-thiones, where a 3-(bromomethyl)-1H-pyrazole is used as the alkylating agent in the presence of a base like K2CO3 in DMF. nih.gov This highlights the utility of haloalkyl compounds in achieving selective alkylation on related heterocyclic systems.
Arylation: C-H arylation provides a direct method for forming carbon-carbon bonds. Palladium-catalyzed C-arylation has been successfully applied to thieno[3,2-c]pyrazole heterocycles, which are structurally related to the pyrazole core. researchgate.net In these reactions, aryl iodides are coupled to the heterocyclic ring in the presence of a Pd(OAc)2 catalyst and an oxidant. researchgate.net Such methods could potentially be adapted for the arylation of the C4 position of the pyrazole ring in this compound.
Table 1: Representative Acylation, Alkylation, and Arylation Reactions on Related Pyrazole Systems
| Reaction Type | Substrate Type | Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| C-Acylation | Pyrazolone | 4-Substituted Aroyl Chlorides | Ca(OH)₂, Anhydrous Dioxane | 4-Aroyl-Pyrazolone | rsc.org |
| N-Acylation | Polyamines | 5-Benzoyl-dihydropyrazolone | DCM, 20 °C | Mono-benzoylated Amine | nih.gov |
| S-Alkylation | Pyrimidin-4(3H)-one | 3-(bromomethyl)-5-R₁-1H-pyrazole | K₂CO₃, Anhydrous DMF | S-alkylated Pyrimidinone | nih.gov |
| C-Arylation | Thieno[3,2-c]pyrazole | Aryl Iodides | Pd(OAc)₂, AgOTf, TFA | C6-Aryl-thienopyrazole | researchgate.net |
Condensation and Imine Formation
The primary amine of this compound is a key functional group for condensation reactions, particularly with aldehydes and ketones, to form imines (Schiff bases). This reaction is a cornerstone in the synthesis of many larger heterocyclic systems.
The reaction of 5-aminopyrazoles with 1,3-dielectrophiles, such as β-dicarbonyl compounds or their enamine derivatives, is a common strategy for constructing fused pyrazolo[1,5-a]pyrimidine systems. ekb.eg For instance, the reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with an enamine of acetylacetone leads to the formation of a pyrazolo[1,5-a]pyrimidine derivative. ekb.eg Similarly, the condensation of 3-aryl-1H-pyrazol-5-amines with 1H-pyrrole-2-carbaldehyde can lead to cyclized products like pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazines. beilstein-archives.org
The formation of imines from an amine and an aldehyde generally proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a hemiaminal (carbinolamine) intermediate, followed by the elimination of a water molecule to yield the imine. researchgate.netsrce.hr This process is often catalyzed by acid or base.
Table 2: Examples of Condensation Reactions with Aminopyrazole Derivatives
| Amine Reactant | Carbonyl/Electrophile Reactant | Conditions | Product | Reference |
|---|---|---|---|---|
| 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | Enamine of Acetylacetone | Not specified | Pyrazolo[1,5-a]pyrimidine | ekb.eg |
| 3-Aryl-1H-pyrazol-5-amine | 1H-pyrrole-2-carbaldehyde | Cs₂CO₃, DMF, 120 °C | Pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine | beilstein-archives.org |
| 5-Aminopyrazoles | Isatin Derivatives | Not specified | 3,3-bis(5-amino-1H-pyrazol-4-yl)indolin-2-ones | researchgate.net |
| 2-Aminothiophenol | Substituted Benzaldehydes | 1,4-Dioxane, O₂ | 2-Arylbenzothiazoles | nih.gov |
Kinetic and Thermodynamic Aspects of Key Transformations
While specific kinetic and thermodynamic data for reactions involving this compound are not widely published, studies on analogous pyrazole systems provide valuable insights into these aspects.
A kinetic study on the oxidation of a methylaminopyrazole formamidine (MAPF) derivative by permanganate (B83412) ion revealed that the reaction follows first-order kinetics with respect to the oxidant and fractional-first order with respect to the pyrazole substrate. sciencepg.com The proposed mechanism involves the formation of a 1:1 intermediate complex between the permanganate ion and the MAPF. sciencepg.com This complex then decomposes in the rate-determining step. sciencepg.com The addition of metal ion catalysts such as Ag(I) and Cu(II) was found to increase the oxidation rate. sciencepg.com
The study allowed for the evaluation of the rate constants of the slow step and the formation constant of the intermediate complex. Furthermore, activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), were calculated, providing a deeper understanding of the transition state.
Table 3: Kinetic and Thermodynamic Parameters for the Oxidation of a Pyrazole Derivative sciencepg.com
| Parameter | Value | Unit |
|---|---|---|
| Order w.r.t. [MnO₄⁻] | 1 | - |
| Order w.r.t. [MAPF] | Fractional-first | - |
| Activation Energy (Ea) | 40.0 ± 2.1 | kJ mol⁻¹ |
| Enthalpy of Activation (ΔH‡) | 37.5 ± 1.2 | kJ mol⁻¹ |
| Entropy of Activation (ΔS‡) | -152.4 ± 4.3 | J K⁻¹ mol⁻¹ |
| Gibbs Free Energy of Activation (ΔG‡) | 82.9 ± 2.5 | kJ mol⁻¹ |
| Enthalpy of Complex Formation (ΔH°) | -25.7 ± 1.3 | kJ mol⁻¹ |
| Entropy of Complex Formation (ΔS°) | -37.2 ± 4.8 | J K⁻¹ mol⁻¹ |
| Gibbs Free Energy of Complex Formation (ΔG°) | -14.6 ± 0.9 | kJ mol⁻¹ |
(Data is for the uncatalyzed oxidation of methylaminopyrazole formamidine by permanganate at 25 °C and is presented here as an illustrative example of kinetic and thermodynamic analysis on a related structure.)
Derivatization and Rational Structural Modification Strategies for 1 2 Bromophenyl 5 Methyl 1h Pyrazol 3 Amine
Design Principles for Pyrazole-3-amine Derivatives
The design of derivatives based on the pyrazole-3-amine scaffold is often guided by structure-activity relationship (SAR) studies, which aim to understand how different functional groups and structural motifs influence biological activity. mdpi.comnih.govresearchgate.net The pyrazole (B372694) core is considered a privileged scaffold in medicinal chemistry due to its ability to participate in various non-covalent interactions and its presence in numerous biologically active compounds. nih.gov For pyrazole-3-amine derivatives, key design principles often revolve around:
Modulation of Physicochemical Properties: Alterations to the structure can influence properties such as lipophilicity, aqueous solubility, and metabolic stability. For instance, the introduction of polar groups can enhance solubility, while the addition of lipophilic moieties can increase membrane permeability.
Bioisosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can help to fine-tune activity and selectivity.
Scaffold Hopping: In some cases, the pyrazole core itself can be considered a bioisosteric replacement for other heterocyclic systems to explore novel chemical space while retaining key interaction points. nih.gov
Introduction of Specific Interaction Moieties: Functional groups capable of forming specific interactions, such as hydrogen bonds or ionic bonds, with biological targets are often incorporated to enhance binding affinity and selectivity. nih.gov
The presence of the 2-bromophenyl group, the 5-methyl group, and the 3-amino group on the parent molecule provides distinct handles for systematic modification based on these principles.
Synthetic Routes to N-Substituted Pyrazoles
While 1-(2-Bromophenyl)-5-methyl-1H-pyrazol-3-amine is already N-substituted at the pyrazole ring, further modifications at this position are synthetically challenging without resorting to a complete re-synthesis. However, the general synthesis of N-substituted pyrazoles provides context for the formation of the parent compound and its analogues with different N1-aryl groups.
A common and classical method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.govhilarispublisher.com To obtain N-substituted pyrazoles, a substituted hydrazine is used. For the specific case of this compound, the synthesis would likely involve the reaction of 2-bromophenylhydrazine (B91577) with a suitable three-carbon synthon that ultimately provides the 5-methyl and 3-amino functionalities.
Modern synthetic methods offer various routes to N-substituted pyrazoles, including:
Microwave-assisted synthesis: This technique can accelerate the reaction between arylhydrazines and suitable precursors, leading to higher yields in shorter reaction times. nih.gov
Multicomponent reactions (MCRs): MCRs allow for the construction of complex molecules like N-substituted pyrazoles in a single step from multiple starting materials, offering efficiency and diversity. nih.gov
Direct N-arylation/alkylation: While less common for the initial pyrazole formation, N-functionalization of a pre-existing pyrazole can be achieved, though regioselectivity can be an issue. nih.gov
The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the pyrazole core.
Modifications at the Amino Group: Formation of Amide, Urea (B33335), and Thiourea (B124793) Analogues
The primary amino group at the C3 position of the pyrazole ring is a prime site for derivatization. Its nucleophilic nature allows for a variety of chemical transformations to introduce diverse functionalities.
Amide Formation: The amino group can be readily acylated using acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. nih.govnih.gov This modification introduces a carbonyl group and allows for the incorporation of a wide range of substituents (R groups), thereby modulating the steric and electronic properties of the molecule.
Urea and Thiourea Formation: Reaction of the 3-amino group with isocyanates or isothiocyanates provides a straightforward method for the synthesis of urea and thiourea derivatives, respectively. nih.govmdpi.comtandfonline.comnih.govtandfonline.com These moieties are known to act as potent hydrogen bond donors and can participate in key binding interactions with biological targets. The synthesis is typically carried out under mild conditions and offers a high degree of variability in the introduced substituent.
The general schemes for these modifications are presented below:
| Starting Material | Reagent | Product Type |
| This compound | R-COCl or (RCO)₂O | Amide |
| This compound | R-NCO | Urea |
| This compound | R-NCS | Thiourea |
Introduction of Diverse Functionalities on the Phenyl Ring
The 2-bromophenyl substituent offers a reactive handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. The bromine atom can be readily replaced by various substituents, significantly increasing the structural diversity of the derivatives.
Common cross-coupling reactions that can be employed include:
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond, introducing aryl, heteroaryl, or alkyl groups. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines. rsc.org
Sonogashira Coupling: The coupling of the aryl bromide with terminal alkynes, catalyzed by palladium and copper, yields substituted alkynes.
Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene.
Stille Coupling: This reaction utilizes organotin compounds to form new carbon-carbon bonds.
Cyanation: The bromine can be displaced by a cyanide group, which can then be further elaborated into other functionalities such as carboxylic acids or amides.
These reactions provide a powerful toolkit for systematically exploring the structure-activity relationships associated with the substitution pattern on the phenyl ring.
Strategies for Altering the Substituent at Position 5 of the Pyrazole Ring
Modifying the methyl group at the C5 position of the pyrazole ring generally requires a de novo synthesis of the pyrazole core using a different starting material. The Knorr pyrazole synthesis, for instance, would necessitate the use of a 1,3-dicarbonyl compound with a different substituent at the position that will become C5 of the final pyrazole.
For example, to replace the 5-methyl group with a trifluoromethyl group, a trifluoromethyl-containing 1,3-dicarbonyl compound would be required as the starting material. Theoretical calculations have shown that electron-donating groups like methyl tend to favor the C3-tautomer, while electron-withdrawing groups like trifluoromethyl can influence the tautomeric equilibrium and stability. nih.govresearchgate.net
In some specific cases, post-synthetic modification might be possible, for instance, through functionalization of the methyl group itself (e.g., radical halogenation followed by substitution), but this is often less straightforward and can lead to side reactions. Therefore, for significant alterations at the C5 position, a re-synthesis approach is generally preferred. acs.org
Heterocyclic Annulation and Ring Expansion Reactions
The pyrazole-3-amine scaffold can serve as a building block for the construction of fused heterocyclic systems, a strategy known as heterocyclic annulation. These reactions typically involve the reaction of the 3-amino group and the adjacent C4 carbon or N2 nitrogen with a suitable biselectrophilic reagent.
Pyrazolo[1,5-a]pyrimidines: One of the most common annulation reactions involves the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents (e.g., β-enaminones) to form pyrazolo[1,5-a]pyrimidines. nih.govacs.orgrsc.orgias.ac.in This reaction creates a fused six-membered pyrimidine (B1678525) ring, leading to a rigid, planar heterocyclic system that is a privileged scaffold in drug discovery.
Pyrazolo[3,4-b]pyridines: Similarly, reaction of 5-aminopyrazoles (isomeric to 3-aminopyrazoles) with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of pyrazolo[3,4-b]pyridines. rsc.orgacs.orgmdpi.comnih.govresearchgate.net This involves the formation of a fused pyridine (B92270) ring.
Ring Expansion: While less common, ring expansion reactions of pyrazoles are known. These transformations can involve complex rearrangements, often initiated by the introduction of specific functional groups or reactive intermediates like nitrenes. researchgate.netmdpi.com For example, under certain conditions, pyrazoles can undergo ring opening followed by recyclization to form larger heterocyclic rings. rsc.orgscholaris.ca
These strategies allow for the generation of novel, more complex heterocyclic systems based on the initial this compound core, significantly expanding the accessible chemical diversity.
Computational and Theoretical Investigations of 1 2 Bromophenyl 5 Methyl 1h Pyrazol 3 Amine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of pyrazole (B372694) derivatives. nih.gov These methods provide a detailed description of electron distribution, molecular orbital energies, and molecular stability. By solving approximations of the Schrödinger equation, DFT can accurately predict the geometric and electronic properties of a molecule's ground state. For 1-(2-Bromophenyl)-5-methyl-1H-pyrazol-3-amine, DFT calculations at a level such as B3LYP/6-311++G(d,p) would be employed to optimize the molecular geometry and compute various electronic parameters. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap indicates that the molecule is more polarizable and more readily participates in chemical reactions. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the 3-amino group, reflecting the most probable sites for electrophilic attack. The LUMO is likely distributed over the electron-withdrawing 2-bromophenyl ring system. Analysis of these orbitals helps predict how the molecule will interact with other reagents. acs.org
| Parameter | Calculated Energy (eV) | Description |
| EHOMO | -5.45 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.31 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.14 | Indicator of chemical stability and reactivity |
This interactive table presents hypothetical DFT-calculated frontier molecular orbital energies for this compound, illustrating typical values for such compounds.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution and reactive sites of a molecule. deeporigin.com It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to denote different charge regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. physchemres.orgproteopedia.org
In the MEP map of this compound, the most negative potential (red) is anticipated around the nitrogen atoms of the pyrazole ring and the exocyclic amino group, due to the high electronegativity and lone pairs of electrons on the nitrogen atoms. These areas represent the primary sites for hydrogen bonding and electrophilic interactions. Conversely, the regions around the hydrogen atoms of the amino group and the phenyl ring would exhibit positive potential (blue), marking them as sites for nucleophilic attack.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and reactivity of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis of this compound involves studying the rotation around the single bond connecting the bromophenyl ring to the pyrazole nitrogen atom (N1). This rotation defines the dihedral angle between the two ring systems.
A potential energy surface (PES) map can be generated by systematically rotating this bond and calculating the molecule's potential energy at each increment. This analysis reveals the most stable (lowest energy) conformers and the energy barriers required for interconversion. For N-aryl pyrazoles, non-planar (twisted) conformations are common due to steric hindrance between the ortho-substituent on the phenyl ring (in this case, bromine) and the pyrazole ring. researchgate.net The global minimum energy conformation likely involves a significant twist to alleviate this steric clash.
| Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Conformation Stability |
| 0° | +8.5 | Sterically hindered (eclipsed) |
| 30° | +4.2 | Intermediate |
| 60° | +0.5 | Near minimum |
| 78° | 0.0 | Global Minimum (most stable) |
| 90° | +0.8 | Near minimum |
| 180° | +6.3 | Sterically hindered |
This interactive table displays hypothetical relative energies for different conformers of this compound as a function of the dihedral angle between the rings.
Prediction and Validation of Spectroscopic Parameters (NMR, IR)
Computational methods, especially DFT, are highly effective in predicting spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. jocpr.comresearchgate.net These theoretical predictions serve as a powerful tool for validating experimentally obtained data and confirming molecular structures. researchgate.net
Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific absorption bands to the vibrational modes of functional groups. nih.gov For this compound, key predicted vibrations would include N-H stretching of the amino group, C=N and N-N stretching of the pyrazole ring, and C-Br stretching of the bromophenyl group. researchgate.net
Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning signals in experimental spectra. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Good agreement between calculated and experimental spectra confirms that the computationally determined structure is a reliable representation of the molecule in solution. jocpr.com
| Functional Group | Predicted IR Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Vibrational Mode |
| Amino (N-H) | 3410, 3325 | 3405, 3320 | Asymmetric & Symmetric Stretch |
| Aromatic (C-H) | 3080 | 3075 | Stretch |
| Pyrazole (C=N) | 1615 | 1612 | Stretch |
| Phenyl (C=C) | 1580 | 1578 | Stretch |
| Phenyl-Br (C-Br) | 655 | 650 | Stretch |
This interactive table compares hypothetical predicted and experimental IR frequencies for key functional groups of the title compound.
| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| Pyrazole-H4 | 6.15 | 6.12 | Pyrazole-C3 | 152.1 | 151.8 |
| Methyl-H | 2.25 | 2.23 | Pyrazole-C4 | 95.4 | 95.1 |
| Amino-H₂ | 4.80 | 4.75 | Pyrazole-C5 | 141.2 | 140.9 |
| Phenyl-H | 7.30-7.80 | 7.28-7.75 | Methyl-C | 12.5 | 12.3 |
| Phenyl-C(Br) | 118.9 | 118.6 |
This interactive table shows a comparison of hypothetical predicted and experimental NMR chemical shifts for this compound.
Reaction Mechanism Simulation and Transition State Analysis
Theoretical chemistry is a vital tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and calculate activation energies, providing a detailed, step-by-step understanding of the transformation process. tandfonline.com
| Reaction Step | Description | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |
| 1 | Nucleophilic attack of NH₂ | +15.2 | -5.8 |
| 2 | Proton transfer | +8.1 | -12.4 |
| 3 | Dehydration/Cyclization | +22.5 | -3.1 |
This interactive table provides hypothetical calculated energies for the steps of a plausible condensation reaction involving this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, single-molecule systems in the gas phase, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often within a solvated environment. eurasianjournals.comnih.gov MD simulations provide insights into conformational flexibility, solvent interactions, and the stability of intermolecular bonds. rdd.edu.iq
An MD simulation of this compound in an aqueous solution would track the atomic positions and velocities over nanoseconds. uomustansiriyah.edu.iq Analysis of the simulation trajectory could reveal:
Conformational Dynamics: How the dihedral angle between the phenyl and pyrazole rings fluctuates over time.
Solvation Shell: The structure and stability of water molecules surrounding the compound, particularly around the polar amino group and pyrazole nitrogens.
Hydrogen Bonding: The lifetime and dynamics of hydrogen bonds formed between the amino group (as a donor) or pyrazole nitrogens (as acceptors) and surrounding water molecules.
Structural Stability: Root Mean Square Deviation (RMSD) analysis would indicate the stability of the molecule's conformation, while Root Mean Square Fluctuation (RMSF) would highlight the most flexible regions of the molecule. nih.gov
These simulations are crucial for understanding how the molecule behaves in a biological context, bridging the gap between its intrinsic properties and its interactions with a complex environment.
Rationalization of Reactivity and Selectivity through Computational Models
Computational chemistry provides a powerful lens for understanding the intrinsic electronic properties of molecules, which in turn govern their reactivity and selectivity in chemical transformations. For this compound, while specific computational studies are not extensively available in the public domain, its reactivity can be rationalized by applying established theoretical models and analyzing data from structurally analogous pyrazole derivatives. Methods such as Density Functional Theory (DFT) are instrumental in elucidating the electronic structure and predicting sites of reactivity.
The reactivity of a molecule is largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity.
In the case of this compound, the pyrazole core, being an aromatic heterocycle, possesses a rich π-electron system. The substituents on this core—the 2-bromophenyl group at the N1 position, the methyl group at C5, and the amine group at C3—significantly modulate its electronic properties and, consequently, its reactivity.
Amine Group (NH2) at C3: The amino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. This group increases the electron density of the pyrazole ring, particularly at the ortho and para positions relative to its point of attachment. This enhanced electron density makes the ring more susceptible to electrophilic attack. The amine group itself is also a primary site for reactions such as acylation and alkylation.
Methyl Group (CH3) at C5: The methyl group is a weak electron-donating group through an inductive effect. It contributes to a slight increase in the electron density of the pyrazole ring, further activating it towards electrophiles.
2-Bromophenyl Group at N1: The 2-bromophenyl substituent has a more complex influence. The phenyl ring itself is an electron-withdrawing group by induction but can be an electron-donating or -withdrawing group by resonance, depending on the reaction. The bromine atom is an electron-withdrawing group via induction due to its high electronegativity, but it is also a weak deactivating ortho-, para-director in electrophilic aromatic substitution on the phenyl ring. The steric bulk of the ortho-bromo substituent can also play a significant role in directing the approach of reagents, thereby influencing selectivity.
Computational models for similar aminopyrazole systems often reveal that the HOMO is localized primarily on the pyrazole ring and the exocyclic amino group, confirming these as the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the pyrazole and the phenyl rings, indicating these are the likely regions for nucleophilic attack or electron acceptance.
Global reactivity descriptors, calculated using the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. While specific values for this compound are not available, the table below presents typical quantum chemical descriptors calculated for a related pyrazole derivative using DFT, which helps in understanding its chemical behavior.
| Descriptor | Formula | Typical Value (Arbitrary Units) | Implication for Reactivity |
| HOMO Energy (EHOMO) | - | -5.31 eV | Indicates electron-donating ability. Higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy (ELUMO) | - | -0.27 eV | Indicates electron-accepting ability. Lower values suggest greater reactivity towards nucleophiles. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.04 eV | A smaller gap correlates with higher reactivity and lower kinetic stability. nih.gov |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -2.79 eV | Represents the escaping tendency of electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.52 eV | Measures resistance to change in electron distribution. Harder molecules are less reactive. |
| Chemical Softness (S) | 1 / (2η) | 0.20 eV-1 | The reciprocal of hardness. Softer molecules are more reactive. |
| Electrophilicity Index (ω) | μ2 / (2η) | 1.55 eV | Measures the ability to accept electrons. |
Note: The values in this table are representative for a substituted pyrazole derivative as found in the literature and are intended for illustrative purposes to explain the concepts of computational reactivity analysis. nih.gov
These computational models allow for the rationalization of observed experimental outcomes. For instance, in electrophilic substitution reactions, the models would predict that attack is most likely to occur at the C4 position of the pyrazole ring, which is activated by both the C3-amino and C5-methyl groups. The selectivity for this position over others can be quantified by calculating the condensed Fukui functions or by modeling the transition states for attack at different positions. The steric hindrance from the 2-bromophenyl group can also be modeled to explain regioselectivity in reactions involving the N1- and C5-positions of the pyrazole ring.
Applications of 1 2 Bromophenyl 5 Methyl 1h Pyrazol 3 Amine As a Synthetic Building Block and Ligand System
Precursor in Complex Organic Synthesis
The inherent reactivity of the 3-amino-5-methylpyrazole (B16524) scaffold makes 1-(2-Bromophenyl)-5-methyl-1H-pyrazol-3-amine an important building block for constructing more elaborate molecular frameworks. The amino group and the pyrazole (B372694) ring nitrogens can participate in various cyclization and condensation reactions.
The condensation of 5-aminopyrazoles, such as the title compound, with appropriate bielectrophilic partners is a well-established strategy for creating fused heterocyclic systems. These fused pyrazoles are of significant interest due to their prevalence in medicinal chemistry and materials science. beilstein-journals.org The reactivity of the endocyclic nitrogen and the exocyclic amino group allows for the formation of new rings fused to the pyrazole core.
Common fused systems synthesized from 5-aminopyrazole precursors include:
Pyrazolo[3,4-b]pyridines : These are formed through the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or enaminones. beilstein-journals.org The reaction involves a condensation and cyclization sequence, yielding a pyridine (B92270) ring fused to the pyrazole.
Pyrazolo[1,5-a]pyrimidines : These structures can be synthesized by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds like acetylacetone (B45752). beilstein-journals.orgmdpi.com This reaction is a cornerstone for creating a class of compounds with diverse biological activities.
Pyrazoloazines : This broader class of fused systems results from the reaction of 5-aminopyrazoles with various bielectrophilic moieties, leading to structures like pyrazolopyrimidines and pyrazolotriazines. beilstein-journals.org
Dipyrazolo Fused Systems : Under specific conditions, such as copper-promoted dimerization, 5-aminopyrazoles can undergo self-condensation to form complex fused structures like dipyrazolo[3,4-c:4′,3′-e]pyridazines. mdpi.com
The following table summarizes representative transformations for the synthesis of fused pyrazole systems using the 5-aminopyrazole core.
| Reagent Class | Fused System Formed | Reaction Type |
| α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridines | Condensation/Cyclization |
| 1,3-Dicarbonyl Compounds | Pyrazolo[1,5-a]pyrimidines | Condensation/Cyclization |
| Bielectrophilic Moieties | Pyrazoloazines | Condensation |
| Copper Catalysts | Dipyrazolo[3,4-c:4′,3′-e]pyridazines | Dimerization/Coupling |
Beyond fused systems, this compound is a precursor for a wide array of other heterocyclic structures. The amino group can be acylated, alkylated, or used in reactions like the Vilsmeier-Haack formylation to introduce new functional groups, which can then be used for further ring-forming reactions. nih.gov For instance, the synthesis of pyrazole-thiophene amides has been achieved by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with 5-bromothiophene carboxylic acid using various coupling agents. mdpi.com Such reactions highlight the utility of the amino group in forming amide bonds, which are fundamental linkages in many complex molecules. mdpi.com
The bromophenyl group also offers a handle for further diversification through transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. nih.gov
Role in Metal-Catalyzed Organic Reactions
The nitrogen atoms of the pyrazole ring and the exocyclic amino group in this compound make it an excellent candidate for use as a ligand in transition metal catalysis. The ability to form stable chelate rings with metal centers is crucial for designing effective catalysts.
Pyrazole-based structures are recognized as privileged ligands in homogeneous catalysis. rutgers.edu They can be incorporated into various ligand frameworks, such as P,N or N,N donor systems, which have been successfully used in reactions like ethylene (B1197577) oligomerization. dntb.gov.ua The steric and electronic properties of the pyrazole ligand can be fine-tuned by substituents on the ring. The 2-bromophenyl group on the N1 position of the title compound provides significant steric bulk, which can be advantageous in creating a specific coordination environment around a metal center, influencing the selectivity and activity of the catalyst. rutgers.edu Pyrazole-containing ligands have been employed in a range of palladium-catalyzed cross-coupling reactions, demonstrating their versatility. rutgers.edu
The coordination chemistry of pyrazole derivatives is extensive. The nitrogen atoms of the pyrazole ring act as donor sites, coordinating to a variety of metal ions. In this compound, both the N2 atom of the pyrazole ring and the nitrogen of the 3-amino group can coordinate to a metal center, acting as a bidentate N,N-donor ligand to form a stable five-membered chelate ring. ekb.eg
Studies on related pyrazole-acetamide and pyrazole-quinoxaline ligands have shown the formation of mononuclear and dinuclear coordination complexes with metals such as Cd(II), Cu(II), Fe(II), Co(II), and Ni(II). ekb.egnih.govresearchgate.net Upon coordination, characteristic shifts in the infrared (IR) spectra are observed, particularly for the C=N and other functional group vibrations, confirming the involvement of the nitrogen atoms in binding to the metal ion. ekb.eg The geometry of the resulting metal complexes can vary, with octahedral and tetrahedral environments being commonly reported. ekb.eg
The table below summarizes the coordination behavior of related pyrazole-based ligands with various transition metals.
| Metal Ion | Ligand Type | Resulting Geometry |
| Co(II), Ni(II), Cu(II) | Pyrazoline-thiocarboxamide | Octahedral |
| Zn(II) | Pyrazoline-thiocarboxamide | Tetrahedral |
| Cd(II) | Pyrazole-acetamide | Mononuclear Complex |
| Cu(II) | Pyrazole-acetamide | Mononuclear Complex |
| Fe(II) | Pyrazole-quinoxaline | Mononuclear Complex |
Synthetic Utility in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. distantreader.org Aminopyrazoles are excellent substrates for MCRs. The reaction of 3-amino-5-methylpyrazole with an aldehyde and a 1,3-dicarbonyl compound, such as acetylacetone, is a classic example that leads to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net This transformation showcases the ability of the aminopyrazole to react sequentially with multiple components under one-pot conditions. researchgate.net Such MCRs are often performed in environmentally benign solvents like water and can be accelerated using microwave irradiation. researchgate.net The versatility of MCRs allows for the synthesis of large libraries of complex heterocyclic compounds, such as pyrazolo[1,5-a]quinazolines, by varying the starting components. distantreader.org
Development of Novel Reagents and Methodologies
The strategic placement of a bromine atom on the phenyl ring and an amino group on the pyrazole core makes this compound a key starting material for the synthesis of a variety of heterocyclic compounds, particularly fused pyrazole systems such as pyrazolo[1,5-a]pyrimidines. These structures are of significant interest in medicinal chemistry due to their diverse biological activities.
The development of novel synthetic routes to these fused systems often involves the cyclocondensation of the aminopyrazole with various dielectrophilic reagents. These reactions can be optimized by varying catalysts, solvents, and reaction conditions to achieve high yields and regioselectivity. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.
While specific studies detailing the use of this compound in the development of new reagents are not extensively documented in publicly available literature, the general reactivity of aminopyrazoles provides a framework for its potential applications. Methodologies developed for other aminopyrazoles can likely be adapted for this specific compound, paving the way for new families of reagents and catalysts.
For example, multicomponent reactions (MCRs) represent a powerful tool in modern synthetic chemistry for the efficient construction of complex molecules in a single step. The amino group of this compound can participate as a nucleophile in various MCRs, leading to the formation of diverse heterocyclic scaffolds. The development of novel MCRs utilizing this building block could provide rapid access to libraries of compounds for biological screening.
Furthermore, the pyrazole nitrogen atoms and the amino group can act as coordination sites for metal ions, suggesting the potential for developing novel ligand systems. These ligands, upon complexation with transition metals, could find applications in catalysis, for instance, in cross-coupling reactions where the catalyst's electronic and steric properties can be fine-tuned by the ligand's structure. The presence of the 2-bromophenyl group also opens up possibilities for intramolecular catalysis or the synthesis of pincer-type ligands.
Below is a hypothetical data table illustrating the kind of research findings that would be relevant to this section, based on typical reactions of aminopyrazoles.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Entry | Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Acetylacetone | Acetic Acid | Ethanol (B145695) | 80 | 6 | - |
| 2 | Ethyl Acetoacetate | p-Toluenesulfonic acid | Toluene (B28343) | 110 | 8 | - |
| 3 | Diethyl Malonate | Sodium Ethoxide | Ethanol | 78 | 12 | - |
| 4 | Dibenzoylmethane | None | Acetic Acid | 120 | 4 | - |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Method Development (HPLC, GC)
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For pyrazole (B372694) derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable.
Reversed-phase HPLC (RP-HPLC) is a widely adopted method for assessing the purity of pharmaceutical intermediates and active compounds like pyrazole derivatives. ijcpa.inresearcher.life The technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. ijcpa.in Method development involves optimizing parameters such as the mobile phase composition, flow rate, column temperature, and detector wavelength to achieve optimal separation of the main compound from its impurities. ijcpa.inresearchgate.net
For "1-(2-Bromophenyl)-5-methyl-1H-pyrazol-3-amine," a typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. ijcpa.inresearchgate.net Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. ijcpa.in The method's validation according to ICH guidelines ensures its linearity, precision, accuracy, and robustness. researcher.liferesearchgate.net The percentage purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Illustrative RP-HPLC Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Chromatograph | High-Performance Liquid Chromatography System |
| Column | Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm) ijcpa.in |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid in water (75:25 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min ijcpa.in |
| Injection Volume | 10 µL |
| Column Temperature | 25 ± 2°C ijcpa.in |
| Detector | Photodiode Array (PDA) or UV-Vis Detector |
| Detection Wavelength | Determined by UV scan (e.g., 237 nm) researchgate.net |
| Run Time | 20 minutes ijcpa.in |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. In the context of "this compound," GC-MS is primarily used to detect residual solvents from the synthesis process or to identify volatile impurities and degradation products. nih.gov
The sample is injected into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing detailed mass spectra that allow for unambiguous identification by comparison with spectral libraries. nih.gov Although direct GC analysis of some amine compounds can be challenging without derivatization, it is highly effective for analyzing common organic solvents like acetone, ethanol (B145695), dichloromethane, or toluene (B28343) that may be present as impurities. nih.gov
Table 2: Typical GC-MS Parameters for Volatile Impurity Profiling
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer |
| Column | DB-5 (30 m × 0.25 mm i.d., 0.25 µm) or similar nonpolar column nih.gov |
| Carrier Gas | Helium |
| Injection Mode | Splitless nih.gov |
| Oven Program | Initial temp. 40°C, ramp to 250°C |
| Ion Source Temp. | 250°C nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |
| Mass Scan Range | m/z 40-350 nih.gov |
Capillary Electrophoresis (CE) Techniques for Separation
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged and neutral molecules. diva-portal.orgwikipedia.org CE methods are known for their high resolution, short analysis times, and minimal consumption of samples and solvents. diva-portal.org The most common mode, Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-size ratio as they migrate through a narrow capillary under the influence of a strong electric field. diva-portal.orgwikipedia.org
For "this compound," which contains a basic amine group, CZE in an acidic buffer would be an effective separation strategy. rsc.org Under acidic conditions, the amine group is protonated, imparting a positive charge to the molecule and allowing it to be separated from neutral impurities and other charged species. Method optimization involves adjusting the background electrolyte (BGE) composition, pH, and applied voltage to achieve the desired separation. mdpi.com CE is particularly advantageous for separating structurally similar isomers that may be difficult to resolve by HPLC. wikipedia.org
Table 3: Potential Capillary Zone Electrophoresis (CZE) Parameters
| Parameter | Condition |
|---|---|
| Instrument | Capillary Electrophoresis System |
| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50 cm length) |
| Background Electrolyte (BGE) | Phosphate or citrate (B86180) buffer (e.g., 50 mM, pH 2.5) rsc.org |
| Applied Voltage | 10-20 kV mdpi.com |
| Temperature | 20-25°C mdpi.com |
| Injection | Hydrodynamic injection (e.g., 20 mbar for 10 s) mdpi.com |
| Detection | UV-Vis Absorbance wikipedia.org |
Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis
Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provide unparalleled sensitivity and selectivity for trace analysis. kuleuven.be This method is ideal for detecting and quantifying low-level impurities, degradation products, or metabolites of "this compound" in complex matrices. rug.nl
The process begins with an LC separation, similar to HPLC. The eluent from the LC column is then directed into a mass spectrometer. In a tandem MS instrument (like a triple quadrupole), a specific ion from the parent compound (the precursor ion) is selected, fragmented through collision-induced dissociation, and a specific fragment ion (the product ion) is monitored. kuleuven.be This technique, known as Selected Reaction Monitoring (SRM), is highly specific and can quantify analytes at concentrations down to the picogram level, effectively filtering out background noise from the sample matrix. rug.nl
Table 4: General LC-MS/MS Parameters for Trace Analysis
| Parameter | Condition |
|---|---|
| LC System | UHPLC or HPLC system |
| MS System | Triple Quadrupole (QQQ) or Orbitrap Mass Spectrometer amazonaws.com |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (Q1) | [M+H]⁺ for the target analyte (e.g., m/z 252.01) uni.lu |
| Collision Gas | Argon or Nitrogen kuleuven.be |
| Product Ion (Q3) | Specific, stable fragment ion determined from fragmentation studies |
| Limit of Quantification | Typically in the low ng/mL to pg/mL range rug.nl |
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry is a straightforward, cost-effective, and rapid method for the quantification of compounds that absorb light in the UV-Vis range. The pyrazole ring and the bromophenyl group in "this compound" constitute a chromophore that allows for its quantification by this method.
The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. Method development first involves determining the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound across the UV-Vis spectrum. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the compound in an unknown sample can then be calculated by measuring its absorbance and interpolating from the calibration curve. While less selective than chromatographic methods, it is highly suitable for quantifying the pure substance or for use in dissolution testing.
Table 5: Steps for Developing a Spectrophotometric Quantification Method
| Step | Procedure |
|---|---|
| 1. Solvent Selection | Choose a solvent (e.g., methanol, ethanol) that dissolves the compound and is transparent in the wavelength range of interest. |
| 2. Determination of λmax | Prepare a dilute solution of the compound and scan it from approximately 200 to 400 nm to find the wavelength of maximum absorbance. |
| 3. Preparation of Standards | Prepare a stock solution of accurately weighed compound and perform serial dilutions to create a set of at least five standard solutions of known concentrations. |
| 4. Calibration Curve Construction | Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. |
| 5. Linearity Assessment | Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) close to 0.999 indicates good linearity. ijcpa.in |
| 6. Sample Analysis | Prepare the unknown sample in the same solvent, measure its absorbance at λmax, and determine its concentration using the equation of the calibration curve. |
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Routes
The future synthesis of 1-(2-Bromophenyl)-5-methyl-1H-pyrazol-3-amine is poised to align with the principles of green and sustainable chemistry. nih.gov Traditional methods for pyrazole (B372694) synthesis often rely on hazardous reagents and organic solvents, posing challenges to environmental sustainability. benthamdirect.com Emerging research focuses on eco-friendly protocols that are not only efficient but also atom-economical and operationally simple. researchgate.net
Future synthetic strategies for this compound would likely move away from classical condensation reactions toward more advanced, sustainable methodologies. The most common and versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. nih.gov For the target compound, this would involve reacting 2-bromophenylhydrazine (B91577) with a suitable β-ketonitrile precursor. Green approaches could significantly enhance this process.
Key areas for exploration include:
Microwave and Ultrasonic Assistance: These techniques can accelerate reaction times and improve yields, often under solvent-free conditions. benthamdirect.commdpi.com
Green Solvents: Utilizing water or other environmentally benign solvents in place of traditional organic solvents is a central tenet of green chemistry. thieme-connect.com
Recyclable Catalysts: The use of heterogeneous catalysts, such as silica-supported sulfuric acid or nanocatalysts, can simplify product purification and allow for catalyst reuse, reducing chemical waste. researchgate.netthieme-connect.com
Multicomponent Reactions (MCRs): One-pot syntheses that combine three or more reactants are highly efficient and atom-economical, representing a powerful tool for constructing complex heterocyclic systems like pyrazoles. nih.gov
| Parameter | Conventional Methods | Emerging Sustainable Methods |
|---|---|---|
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free conditions benthamdirect.comthieme-connect.com |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasonication mdpi.com |
| Catalysts | Homogeneous acids/bases | Recyclable heterogeneous catalysts, biocatalysts researchgate.net |
| Efficiency | Often multi-step with intermediate isolation | One-pot, multicomponent reactions, high atom economy nih.gov |
Deeper Mechanistic Understanding of Complex Transformations
The aminopyrazole scaffold is a versatile precursor for synthesizing fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. mdpi.comresearchgate.net Future research on this compound will benefit from a deeper mechanistic understanding of its reactivity in complex chemical transformations, particularly in cyclization and formylation reactions.
A key reaction for this class of compounds is the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich aromatic rings. organic-chemistry.org This reaction typically uses a substituted formamide (B127407) and phosphorus oxychloride to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This reagent can then react with the aminopyrazole. Mechanistic studies have shown that 5-aminopyrazoles can undergo Vilsmeier amidination and imination, leading to intermediates that can be cyclized to form fused pyrazolo[3,4-d]pyrimidines. mdpi.com
Future mechanistic investigations for this compound should focus on:
Regioselectivity: The aminopyrazole ring has multiple nucleophilic sites. Understanding how the electronic influence of the 2-bromophenyl and methyl groups directs the electrophilic attack of the Vilsmeier reagent is crucial for controlling the reaction outcome. nih.gov
Reaction Intermediates: Trapping and characterizing key intermediates, such as the formamidine (B1211174) species, using spectroscopic techniques can provide direct evidence for the proposed reaction pathways. mdpi.com
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model transition states and reaction energy profiles. nih.gov This can elucidate the kinetic versus thermodynamic control of product formation and predict the most favorable cyclization pathways, for instance, in the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net
Design and Synthesis of Advanced Functional Materials Incorporating the Compound
The unique structure of this compound, featuring multiple nitrogen heteroatoms and a reactive bromine substituent, makes it an attractive building block for advanced functional materials. researchgate.net Future research is expected to explore its incorporation into polymers and metal-organic frameworks (MOFs).
Polymers: Pyrazole moieties can be integrated into polymer backbones to create materials with high thermal stability and specialized functions. nih.gov For example, new hetero-aromatic polyazomethines have been synthesized through the polycondensation of diaminopyrazole derivatives. bohrium.com The target compound could serve as a monomer in similar polymerization reactions, with the amino group and pyrazole nitrogens providing sites for linkage. The resulting polymers could be investigated for applications in antimicrobial materials or as porous organic polymers (POPs) for capturing volatile substances like iodine. nih.govrsc.org
Metal-Organic Frameworks (MOFs): Pyrazole-based ligands are increasingly used to construct robust and highly functional MOFs. acs.org These crystalline materials possess high porosity and tunable structures, making them suitable for gas storage, separation, and catalysis. rsc.orgdigitellinc.com The pyrazolate anion forms strong coordination bonds with metal ions like Zn²⁺, leading to MOFs with exceptional chemical and thermal stability. acs.orgrsc.org this compound could be utilized as a tritopic linker in MOF synthesis, with coordination occurring through the deprotonated pyrazole nitrogen, the amino group, and potentially through interactions with the bromophenyl ring. Such MOFs could be designed for selective gas capture (e.g., formaldehyde) or as platforms for heterogeneous catalysis. dtu.dkresearchgate.net
Integration with Machine Learning and Artificial Intelligence in Chemical Discovery
The convergence of computational chemistry and artificial intelligence (AI) is revolutionizing the discovery of new molecules. eurasianjournals.com For a compound like this compound, AI and machine learning (ML) offer powerful tools to accelerate the design and optimization of its derivatives for specific applications.
Future research avenues in this domain include:
Generative Models for Drug Design: AI can be used to generate vast virtual libraries of novel pyrazole derivatives based on the core structure of the target compound. nih.gov These models can be trained to optimize for desired properties, such as binding affinity to a specific biological target or improved drug-likeness.
Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms. nih.gov By training on existing data for bioactive pyrazoles, these models could predict the potential anticancer, antimicrobial, or other therapeutic activities of new analogs of this compound before they are synthesized, saving significant time and resources. nih.govresearchgate.net
Synthesis Prediction: AI tools can also assist in planning the most efficient and sustainable synthetic routes for novel derivatives, further streamlining the discovery pipeline.
This integrated computational and synthetic approach allows for a more rational design process, prioritizing candidates with the highest probability of success for experimental validation. nih.gov
Expanding the Scope of its Application in Niche Chemical Fields and Methodologies
Beyond mainstream applications, the structural features of this compound suggest its potential utility in several niche chemical fields.
Agrochemicals: Pyrazole derivatives are a cornerstone of the modern agrochemical industry, with numerous commercial products used as fungicides, insecticides, and herbicides. rhhz.netccspublishing.org.cnnih.gov The pyrazole ring is a key active fragment in many of these compounds. rhhz.net Future research could involve synthesizing a library of derivatives based on the this compound scaffold and screening them for pesticidal activity.
Corrosion Inhibitors: Organic molecules containing heteroatoms (like nitrogen) and aromatic rings are often effective corrosion inhibitors for metals in acidic environments. nih.gov Pyrazole derivatives have demonstrated significant potential in this area, protecting metals like copper and carbon steel by adsorbing onto the surface and forming a protective layer. iapchem.orgbohrium.comacs.org The multiple nitrogen atoms and the phenyl ring in this compound make it an excellent candidate for investigation as a novel corrosion inhibitor. medjchem.com Experimental and computational studies could be used to evaluate its inhibition efficiency and understand its adsorption mechanism on various metal surfaces. nih.govbohrium.com
Q & A
Q. What are the common synthetic routes for 1-(2-Bromophenyl)-5-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves cyclization of thiourea analogues or multi-step condensation. For example:
- Microwave-assisted synthesis (150°C, DMF, 30 min) yields 85% via aryl aldehyde condensation .
- Bromination of intermediates (e.g., using PBr₃) followed by amination under reflux (EtOH, 12 h) achieves 72% yield .
Optimization strategies include inert atmospheres (N₂/Ar), solvent polarity adjustments (DMF > EtOH), and catalyst screening (e.g., K₂CO₃ vs. Et₃N).
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR identifies substituents (e.g., bromophenyl δ 7.2–7.8 ppm; pyrazole C-3 amine δ 4.1 ppm) .
- IR confirms NH₂ (3350–3450 cm⁻¹) and C-Br (550–650 cm⁻¹) .
- Crystallography:
- X-ray diffraction with SHELXL refinement resolves H-bonding (C-H···π interactions form cyclic dimers; R-factor < 0.05) .
- ORTEP-3 visualizes disorder in bromophenyl groups (thermal ellipsoid analysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives?
- Methodological Answer: Discrepancies arise from assay variability (cell lines, incubation time) or structural impurities. Strategies include:
- Standardized assays: Compare IC₅₀ values using identical cell lines (e.g., MDA-MB-231 for anticancer activity) .
- Purity validation: HPLC (≥95% purity; retention time alignment) and HRMS to exclude byproducts .
- Meta-analysis: Correlate substituent effects (e.g., electron-withdrawing Br vs. CH₃) with activity trends .
Q. What computational methods predict binding affinity, and how are they validated?
- Methodological Answer:
- Molecular docking (AutoDock Vina) models interactions with targets (e.g., Jak2 or σ₁ receptors). Key parameters:
- Grid box centered on active site (20 ų).
- Scoring function: AMBER force field .
- Validation:
- SPR assays measure kinetic constants (K_D) to confirm docking-predicted binding modes.
- Mutagenesis studies test critical residues (e.g., Jak2 V617F mutation resistance) .
Q. How should crystallographers address disorder or weak diffraction in derivatives?
- Methodological Answer:
- Data collection: Use high-flux synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) .
- Refinement:
- SHELXL: Apply ISOR/DFIX constraints for disordered Br atoms .
- Hydrogen bonding: Graph set analysis (e.g., R₂²(8) motifs) stabilizes lattice packing .
- Validation: Check Rint (<5%) and residual density (<0.5 eÅ⁻³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
